2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted hydrazine derivatives, oxo compounds, and other functionalized organic molecules .
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- 4-[2-(2-chlorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H16ClN3O2 |
---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C13H16ClN3O2/c1-9(2)7-15-12(18)13(19)17-16-8-10-3-5-11(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)(H,17,19)/b16-8+ |
InChI Key |
PMFRVACIEJOBKD-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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